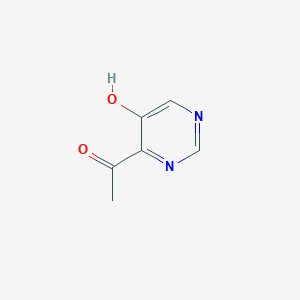
1-(5-Hydroxypyrimidin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Hydroxypyrimidin-4-yl)ethan-1-one is a chemical compound with the molecular formula C6H6N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxypyrimidin-4-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 5-hydroxypyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
1-(5-Hydroxypyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 1-(5-oxopyrimidin-4-yl)ethan-1-one or 1-(5-carboxypyrimidin-4-yl)ethan-1-one.
Reduction: Formation of 1-(5-hydroxypyrimidin-4-yl)ethanol.
Substitution: Formation of 1-(5-halopyrimidin-4-yl)ethan-1-one derivatives.
科学的研究の応用
1-(5-Hydroxypyrimidin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(5-Hydroxypyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ethanone groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the specific context.
類似化合物との比較
Similar Compounds
1-(5-Hydroxypyrimidin-2-yl)ethan-1-one: Similar structure but with the hydroxyl group at the 2-position.
1-(2-Chloro-5-hydroxy-4-pyrimidinyl)ethan-1-one: Contains a chlorine atom at the 2-position.
1-(Pyridin-4-yl)ethan-1-one: Pyridine derivative with an ethanone group at the 1-position.
Uniqueness
1-(5-Hydroxypyrimidin-4-yl)ethan-1-one is unique due to the specific positioning of the hydroxyl and ethanone groups on the pyrimidine ring. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
1-(5-hydroxypyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)6-5(10)2-7-3-8-6/h2-3,10H,1H3 |
InChIキー |
LYWKCDIHFLMHTK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=NC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
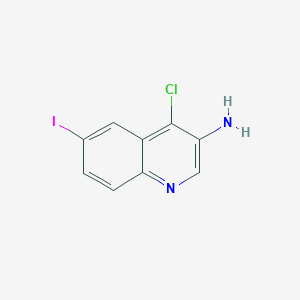

![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
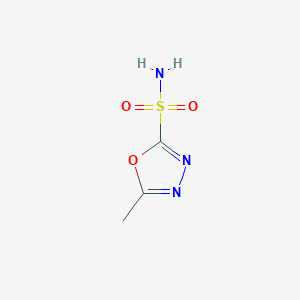
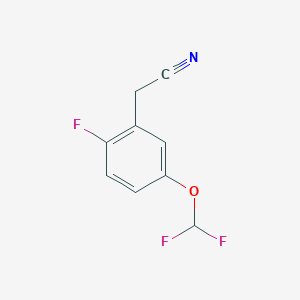
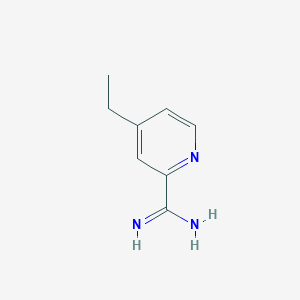
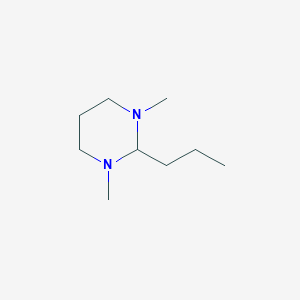
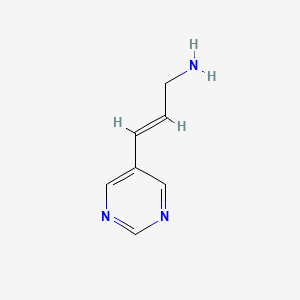
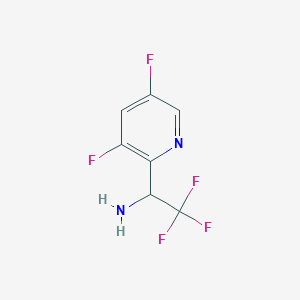
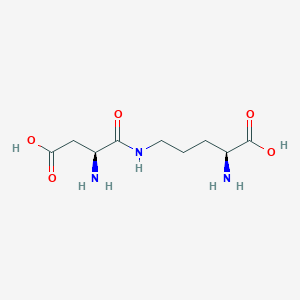

![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)

